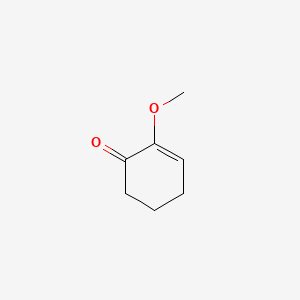

2-Methoxycyclohex-2-enone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-methoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVZWLCTHWRRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500395 | |

| Record name | 2-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23740-37-6 | |

| Record name | 2-Methoxycyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Methoxycyclohex-2-enone from Cyclohexane-1,2-dione

Abstract

2-Methoxycyclohex-2-enone is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive, in-depth protocol for the regioselective synthesis of this compound via the O-methylation of its precursor, cyclohexane-1,2-dione. We will explore the fundamental mechanistic principles governing this transformation, present a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scientifically-grounded methodology for the preparation of this key synthetic intermediate.

Strategic & Mechanistic Foundations

The synthesis of an enol ether from a dicarbonyl compound is a nuanced process governed by the principles of keto-enol tautomerism and the relative reactivity of the resulting nucleophile. A successful synthesis hinges on understanding and controlling these factors to favor O-alkylation over competing C-alkylation pathways.

The Critical Role of Keto-Enol Tautomerism

Cyclohexane-1,2-dione (IUPAC name: cyclohexane-1,2-dione) is not a static entity but exists in equilibrium with its enol tautomer.[1] In the case of 1,2-dicarbonyl systems, the enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[2] This stabilization increases the population of the enol tautomer at equilibrium, making the enolic oxygen a prime target for electrophilic attack.

The deprotonation of this enol tautomer by a suitable base generates a resonance-stabilized enolate anion. This anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the α-carbon atom. The core challenge in this synthesis is to direct the subsequent alkylation to occur exclusively at the oxygen atom.

Ensuring Regioselectivity: O- vs. C-Alkylation

The outcome of the alkylation of an enolate is largely dictated by Pearson's Hard and Soft Acid-Base (HSAB) theory.

-

O-alkylation is favored by "hard" electrophiles and conditions that promote a "free" enolate ion (e.g., polar aprotic solvents). The oxygen atom of the enolate is a "hard" nucleophilic center.

-

C-alkylation is favored by "soft" electrophiles and conditions that promote covalent character between the enolate and the counter-ion (e.g., less polar solvents). The carbon atom is a "soft" nucleophilic center.

For this synthesis, we select a hard methylating agent, dimethyl sulfate, to preferentially react with the hard oxygen center of the enolate. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) further promotes the desired O-alkylation pathway by solvating the cation and leaving a more reactive, "naked" enolate.

Visualizing the Synthetic Pathway

The following workflow outlines the key transformations from the starting dione to the final enol ether product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating reaction monitoring and robust purification steps to ensure the integrity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Cyclohexane-1,2-dione (765-87-7) | ≥97% | Sigma-Aldrich |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, powdered | Acros Organics |

| Dimethyl Sulfate ((CH₃)₂SO₄) | ≥99% | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, DriSolv | MilliporeSigma |

| Diethyl Ether (Et₂O) | ACS Grade | Fisher Chemical |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |

| Brine (Saturated NaCl solution) | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. All glassware contaminated with dimethyl sulfate should be quenched with a concentrated ammonia solution.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexane-1,2-dione (5.60 g, 50.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.35 g, 75.0 mmol, 1.5 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the resulting suspension under a nitrogen atmosphere.

-

Enolate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium enolate.

-

Methylation: Using a glass syringe, add dimethyl sulfate (5.2 mL, 6.94 g, 55.0 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes. The reaction is mildly exothermic; maintain the temperature below 35 °C with a water bath if necessary.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add 100 mL of cold water to quench the reaction and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities, and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil.[3]

Quantitative Data Summary

| Reactant/Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Cyclohexane-1,2-dione | 112.13[1] | 50.0 | 5.60 g | 1.0 |

| Potassium Carbonate | 138.21 | 75.0 | 10.35 g | 1.5 |

| Dimethyl Sulfate | 126.13 | 55.0 | 5.2 mL (6.94 g) | 1.1 |

| Product (Expected) | 126.15 [3] | - | ~5.3 - 6.0 g | ~85-95% Yield |

Troubleshooting and Process Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Product Yield | 1. Incomplete reaction. 2. Competing C-alkylation. 3. Hydrolysis of product during workup. | 1. Increase reaction time or gently warm to 40°C. 2. Ensure anhydrous conditions and use a high-purity hard electrophile. 3. Perform workup efficiently and avoid prolonged contact with aqueous acid/base. |

| Presence of Byproducts | 1. D-alkylation (over-methylation). 2. C-alkylation product observed. | 1. Reduce the equivalents of dimethyl sulfate to 1.05. 2. Consider using a different solvent system or a bulkier, non-nucleophilic base to sterically hinder C-alkylation. |

| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 5% to 25% ethyl acetate) may improve separation. |

Conclusion

The synthesis of this compound from cyclohexane-1,2-dione is a prime example of controlled regioselective alkylation. By understanding the underlying principles of enolate formation and reactivity, and by carefully selecting reagents and conditions to favor O-alkylation, this valuable synthetic intermediate can be prepared in high yield and purity. The protocol detailed herein provides a robust and reliable foundation for researchers in both academic and industrial settings, enabling the efficient production of a key building block for further molecular exploration.

References

The Synthesis of 2-Methoxycyclohex-2-enone: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-methoxycyclohex-2-enone, a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. We will dissect the core mechanisms of two primary synthetic strategies: the O-alkylation of 1,3-cyclohexanedione and the Birch reduction of anisole followed by acid-catalyzed hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights to facilitate the successful synthesis and application of this versatile building block.

Introduction

This compound belongs to the class of α,β-unsaturated ketones, a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The presence of the enol ether functionality in conjugation with the carbonyl group imparts unique reactivity, making it a powerful tool for the construction of complex cyclic systems. Its utility as a Michael acceptor and a dienophile in Diels-Alder reactions allows for the stereocontrolled formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. A thorough understanding of its formation is paramount for its efficient and selective synthesis. This guide will elucidate the key mechanistic features and provide detailed experimental considerations for its preparation.

Part 1: Synthesis via O-Alkylation of 1,3-Cyclohexanedione

One of the most direct and conceptually straightforward approaches to this compound is the O-alkylation of 1,3-cyclohexanedione. This method leverages the inherent keto-enol tautomerism of the starting dione.

The Principle of Keto-Enol Tautomerism in 1,3-Cyclohexanedione

1,3-Cyclohexanedione exists in a dynamic equilibrium between its diketo and enol forms. However, due to the formation of a conjugated system and an intramolecular hydrogen bond, the enol tautomer is the predominant species in solution[1]. This inherent stability of the enol form is the linchpin for selective O-alkylation.

Diagram 1: Keto-Enol Tautomerism of 1,3-Cyclohexanedione

Caption: Equilibrium between the keto and enol forms of 1,3-cyclohexanedione.

Mechanism of O-Alkylation

The O-alkylation of 1,3-cyclohexanedione to form this compound proceeds via the nucleophilic attack of the enolate oxygen on a suitable methylating agent. The regioselectivity of the reaction (O- vs. C-alkylation) is a critical consideration and is influenced by several factors, including the nature of the methylating agent, the solvent, and the counter-ion.

The general mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the enolic hydroxyl group, forming the corresponding enolate. The negative charge is delocalized across the oxygen and carbon atoms of the conjugated system.

-

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the methylating agent. Attack from the oxygen atom (O-alkylation) leads to the desired this compound, while attack from the carbon atom (C-alkylation) results in the formation of 2-methyl-1,3-cyclohexanedione.

Hard electrophiles, such as diazomethane or dimethyl sulfate, tend to favor O-alkylation due to the higher electron density on the oxygen atom of the enolate.

Diagram 2: O-Alkylation vs. C-Alkylation of 1,3-Cyclohexanedione Enolate

Caption: Competing pathways in the alkylation of 1,3-cyclohexanedione enolate.

Experimental Protocol: O-Methylation with Diazomethane (Illustrative)

While diazomethane is a hazardous reagent requiring specialized handling, it is a classic and effective methylating agent for this transformation[2]. The following protocol is illustrative and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

-

1,3-Cyclohexanedione

-

Diazomethane solution in diethyl ether

-

Diethyl ether (anhydrous)

-

Methanol

Procedure:

-

Dissolve 1,3-cyclohexanedione (1.0 eq) in a mixture of diethyl ether and a small amount of methanol at 0 °C in a flask equipped with a magnetic stirrer.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (1.1 eq) to the stirred solution of 1,3-cyclohexanedione. The addition should be done behind a blast shield.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the evolution of nitrogen gas ceases and the yellow color of diazomethane persists.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Comparison of Methylating Agents for O-Alkylation of 1,3-Diketones

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Diazomethane | Ethereal solution, 0 °C to rt | High yield, clean reaction | Highly toxic and explosive |

| Dimethyl Sulfate | Base (e.g., K₂CO₃), acetone, reflux | Readily available, inexpensive | Toxic, potential for C-alkylation |

| Methyl Iodide | Base (e.g., NaH), THF, 0 °C to rt | Effective methylating agent | Can lead to a mixture of O- and C-alkylation |

Part 2: Synthesis via Birch Reduction of Anisole

An alternative and widely used method for the synthesis of cyclohexenones is the Birch reduction of the corresponding methoxy-substituted aromatic compounds[3][4][5]. In the case of this compound, the starting material is anisole. This multi-step process involves a partial reduction of the aromatic ring followed by hydrolysis of the resulting enol ether.

Mechanism of the Birch Reduction of Anisole

The Birch reduction is a dissolving metal reduction, typically employing an alkali metal (such as lithium or sodium) in liquid ammonia with an alcohol as a proton source[3][4][5]. The reaction proceeds through a sequence of single-electron transfers and protonations:

-

Formation of a Radical Anion: A solvated electron from the dissolved alkali metal adds to the anisole ring, forming a radical anion.

-

Protonation: The alcohol protonates the radical anion at the ortho or para position relative to the methoxy group[4]. With electron-donating groups like methoxy, ortho protonation is generally favored.

-

Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

-

Second Protonation: The carbanion is protonated by the alcohol to yield the final product, 1-methoxycyclohexa-1,4-diene.

Diagram 3: Mechanism of the Birch Reduction of Anisole

Caption: Stepwise mechanism of the Birch reduction of anisole.

Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexa-1,4-diene

The 1-methoxycyclohexa-1,4-diene produced in the Birch reduction is an enol ether that can be hydrolyzed under acidic conditions to the corresponding ketone[6]. The hydrolysis proceeds through a series of steps:

-

Protonation of the Enol Ether: The more electron-rich double bond of the enol ether is protonated by an acid, leading to the formation of a resonance-stabilized carbocation.

-

Nucleophilic Attack by Water: A water molecule attacks the carbocation, forming a hemiacetal intermediate.

-

Proton Transfer and Elimination of Methanol: A series of proton transfers results in the elimination of methanol and the formation of a β,γ-unsaturated ketone.

-

Isomerization: The β,γ-unsaturated ketone then isomerizes to the more thermodynamically stable α,β-unsaturated ketone, 2-cyclohexen-1-one, which in this case will be this compound after rearrangement.

Diagram 4: Mechanism of Acid-Catalyzed Hydrolysis and Isomerization

Caption: Mechanism of the hydrolysis of the Birch reduction product to this compound.

Experimental Protocol: Birch Reduction of Anisole and Hydrolysis

This protocol is adapted from established procedures for the Birch reduction of anisole derivatives[5][7].

Materials:

-

Anisole

-

Lithium metal

-

Liquid ammonia (anhydrous)

-

tert-Butanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Ammonium chloride

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

Procedure:

Part A: Birch Reduction

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense anhydrous liquid ammonia into the flask.

-

Add anisole (1.0 eq) and anhydrous tert-butanol (2.0 eq) dissolved in anhydrous THF to the liquid ammonia.

-

Carefully add small pieces of lithium metal (2.5 eq) to the stirred solution. A deep blue color will develop.

-

Stir the reaction mixture at -78 °C until the blue color disappears (typically 2-4 hours).

-

Quench the reaction by the slow addition of solid ammonium chloride until the blue color is completely discharged.

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

Part B: Hydrolysis

-

To the residue from the Birch reduction, add a 1 M aqueous solution of hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 2: Typical Reaction Parameters for the Birch Reduction of Anisole

| Parameter | Condition | Rationale |

| Solvent | Liquid Ammonia | Dissolves alkali metals to form solvated electrons. |

| Alkali Metal | Lithium or Sodium | Source of electrons for the reduction. |

| Proton Source | tert-Butanol or Ethanol | Protonates the intermediate radical anion and carbanion. |

| Temperature | -78 °C to -33 °C | Maintains ammonia in a liquid state. |

| Quenching Agent | Ammonium Chloride | Neutralizes the excess alkali metal and the amide byproduct. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary and mechanistically distinct pathways: the O-alkylation of 1,3-cyclohexanedione and the Birch reduction of anisole followed by hydrolysis. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield.

The O-alkylation route offers a more direct approach, with the key challenge being the control of regioselectivity. Careful selection of the methylating agent and reaction conditions is crucial to favor the formation of the desired O-alkylated product.

The Birch reduction pathway, while multi-step, is a robust and well-established method for the synthesis of cyclohexenones from readily available aromatic precursors. A thorough understanding of the mechanism of both the reduction and the subsequent hydrolysis is essential for optimizing the reaction and achieving high yields of the target molecule.

This guide has provided a comprehensive overview of the core principles and practical considerations for the synthesis of this compound, equipping researchers and drug development professionals with the knowledge to effectively utilize this important synthetic intermediate.

References

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Elucidation of 2-Methoxycyclohex-2-enone: A Structural and Methodological Guide

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical compound 2-Methoxycyclohex-2-enone (CAS: 23740-37-6).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It synthesizes foundational principles with field-proven insights, explaining the causality behind experimental choices and interpretive strategies. Our focus is on building a self-validating understanding of the molecule's structural characterization.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₇H₁₀O₂, is a cyclic α,β-unsaturated ketone, also classified as an enol ether.[1] Its structure presents a unique electronic environment arising from the conjugation between the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the methoxy group (-OCH₃). This arrangement dictates the molecule's reactivity and is the primary determinant of its spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing purity, and understanding its role in synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Exact Mass | 126.06808 Da | [1] |

| CAS Number | 23740-37-6 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data requires meticulous sample preparation and instrument calibration. This protocol ensures reproducibility and spectral integrity.

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[2] The choice of solvent is critical; CDCl₃ is selected for its excellent solubilizing properties for nonpolar organic compounds and its single, well-defined residual peak.[2]

-

Tube Loading: Transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4.0 and 5.0 cm to ensure it resides within the uniform region of the magnetic field.[2] Wipe the outside of the tube to remove any contaminants.[2]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument's software will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.[3]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual "shimming" process. This minimizes peak broadening and enhances spectral resolution, resulting in sharp, well-defined signals.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[2]

-

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is employed to simplify the spectrum by collapsing carbon-proton couplings into single lines.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Structure for NMR Assignment:

Numbered structure of this compound for NMR assignments.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| H3 (vinyl) | ~4.7 - 5.0 | Triplet (t) | 1H | J ≈ 4.0 | Located on the double bond (vinyl proton), significantly deshielded. The methoxy group at C2 pushes its chemical shift downfield. It appears as a triplet due to coupling with the two adjacent protons at C4.[4] |

| H7 (-OCH₃) | ~3.6 - 3.8 | Singlet (s) | 3H | N/A | Protons of the methoxy group are in a distinct chemical environment and show no coupling to other protons, hence a singlet. The electronegative oxygen causes a downfield shift.[4] |

| H6 (allylic) | ~2.4 - 2.6 | Triplet (t) | 2H | J ≈ 6.0 | These protons are alpha to the carbonyl group (allylic position), leading to deshielding. They couple with the two protons at C5, resulting in a triplet. |

| H4 | ~2.3 - 2.5 | Multiplet (m) | 2H | - | These protons are adjacent to the vinyl proton (H3) and the aliphatic protons at C5. The overlapping signals and multiple couplings result in a complex multiplet. |

| H5 | ~1.9 - 2.1 | Multiplet (m) | 2H | - | These aliphatic protons are furthest from the electron-withdrawing groups and thus appear most upfield. They couple with protons at C4 and C6, leading to a multiplet. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum reveals seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | ~195 - 205 | The carbonyl carbon of an α,β-unsaturated ketone is highly deshielded and appears significantly downfield.[5][6] |

| C2 (=C-O) | ~170 - 180 | This carbon is part of the double bond and is directly attached to an electronegative oxygen atom, causing a strong deshielding effect. |

| C3 (=CH) | ~100 - 110 | As the β-carbon in an enone system, it is more shielded compared to the α-carbon (C2) and appears in the typical alkene region. |

| C7 (-OCH₃) | ~55 - 60 | The methoxy carbon is a classic indicator, appearing in a predictable region due to the direct attachment to oxygen.[7] |

| C6 (-CH₂-C=O) | ~35 - 40 | The carbon alpha to the carbonyl group is deshielded relative to a standard alkane carbon.[6] |

| C4 | ~25 - 30 | An aliphatic methylene carbon adjacent to the double bond. |

| C5 | ~20 - 25 | The aliphatic methylene carbon furthest from the electron-withdrawing functional groups, making it the most shielded (upfield) of the ring carbons.[5] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation.[8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then collected and ratioed against the background to remove interfering signals from atmospheric CO₂ and water vapor. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).[9]

-

Data Presentation: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of Key IR Absorption Bands (Predicted)

The IR spectrum of this compound is dominated by absorptions from the conjugated enone and enol ether systems.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Medium-Strong | C-H Stretch (sp³) | Corresponds to the stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methoxy (-CH₃) groups.[10] |

| ~1680-1660 | Strong | C=O Stretch (Ketone) | This is a highly characteristic and intense absorption. The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) because conjugation with the C=C double bond weakens the C=O bond, shifting its absorption to a lower wavenumber.[11] |

| ~1620-1600 | Medium-Strong | C=C Stretch (Alkene) | This absorption is due to the stretching of the carbon-carbon double bond. Its intensity is enhanced by the conjugation with the carbonyl group. |

| ~1250-1200 | Strong | C-O Stretch (Enol Ether) | Represents the asymmetric C-O-C stretching of the enol ether functionality (=C-O-CH₃). This is typically a strong and prominent band.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Introduction: The sample is diluted in a volatile solvent (e.g., dichloromethane) and injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard method where high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a positively charged molecular ion (M•⁺).[12]

-

Fragmentation: The high energy of EI causes the molecular ion to be energetically unstable, leading it to fragment into smaller, characteristic charged ions and neutral radicals.[13]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots the relative abundance of ions versus their m/z value.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular ion (M•⁺) for this compound is expected at m/z = 126 . Key fragmentation pathways are dictated by the stability of the resulting carbocations and radicals.

| m/z Value | Proposed Fragment | Loss | Rationale |

| 126 | [C₇H₁₀O₂]•⁺ | - | Molecular Ion (M•⁺) |

| 111 | [M - CH₃]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methyl ethers.[14] |

| 98 | [M - CO]•⁺ | CO (28 Da) | Loss of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones. |

| 95 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Alpha-cleavage resulting in the loss of the methoxy radical is a highly probable event, leading to a stable acylium ion.[15] |

| 67 | [C₅H₇]⁺ | - | A common fragment for cyclohexene derivatives, potentially arising from complex rearrangements after initial losses.[16] |

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation steps predicted for this compound under electron ionization.

Proposed EI fragmentation cascade for this compound.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy maps the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic nature of the key functional groups (conjugated ketone and enol ether), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The predicted data and interpretations within this guide provide a robust framework for the identification and characterization of this molecule, underscoring the synergy of modern analytical methods in chemical science.

References

- 1. 2-Methoxycyclohex-2-en-1-one | C7H10O2 | CID 12496237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide to FTIR Analysis | アジレント [agilent.com]

- 9. eag.com [eag.com]

- 10. instanano.com [instanano.com]

- 11. 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 2-Methoxycyclohex-2-enone: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-methoxycyclohex-2-enone (CAS No. 23740-37-6), a versatile bifunctional organic intermediate. Possessing both an α,β-unsaturated ketone and an enol ether moiety, this molecule serves as a valuable building block in modern organic synthesis. This document delves into its core physicochemical properties, details a robust synthetic protocol, explores its characteristic reactivity with a focus on mechanistic principles, and highlights its applications in the synthesis of complex molecular architectures relevant to drug discovery and natural product chemistry. Safety and handling protocols are also provided to ensure its effective and safe utilization in a research environment.

Physicochemical and Spectroscopic Properties

This compound is a cyclic organic compound featuring a six-membered ring. Its structure is characterized by a ketone at the C1 position and a methoxy-substituted double bond between C2 and C3. This arrangement of functional groups dictates its physical properties and is the source of its synthetic utility.

Physical and Chemical Identifiers

A summary of the key physical and computed properties for this compound is presented below. It is important to note that while computed data are readily available, experimentally determined values for properties such as boiling point and density are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| IUPAC Name | 2-methoxycyclohex-2-en-1-one | [PubChem][1] |

| CAS Number | 23740-37-6 | [PubChem][1] |

| Molecular Formula | C₇H₁₀O₂ | [PubChem][1] |

| Molecular Weight | 126.15 g/mol | [PubChem][1] |

| Canonical SMILES | COC1=CCCCC1=O | [PubChem][1] |

| InChI Key | KPVZWLCTHWRRNK-UHFFFAOYSA-N | [PubChem][1] |

| Appearance | Not specified (typically a liquid) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Spectroscopic Signature

The unique electronic environment of this compound gives rise to a distinct spectroscopic profile, which is essential for its identification and for monitoring reaction progress.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet, likely around 3.5-4.0 ppm), a single vinyl proton at the C3 position (a triplet, likely around 5.0-5.5 ppm), and multiplets for the three methylene groups (C4, C5, C6) of the cyclohexene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information. Expected signals include a peak for the carbonyl carbon (C1, ~200 ppm), two olefinic carbons (C2 and C3, with C2 being more downfield due to the oxygen attachment), a signal for the methoxy carbon (~55-60 ppm), and signals for the three aliphatic methylene carbons.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong absorption bands. A sharp, intense peak corresponding to the C=O stretch of the α,β-unsaturated ketone will appear around 1680 cm⁻¹. Another strong band, characteristic of the C=C double bond of the enol ether, is expected around 1620-1640 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound.[1]

Synthesis and Preparation

A robust and widely recognized method for the synthesis of 2-alkoxycyclohexenones involves the Birch reduction of the corresponding dialkoxybenzene precursor, followed by controlled acid hydrolysis of the resulting diene intermediate. This approach is highly effective due to the reliability of the Birch reduction in dearomatizing electron-rich aromatic systems.[3]

Synthetic Workflow: Birch Reduction of 1,3-Dimethoxybenzene

The synthesis of this compound can be efficiently achieved from 1,3-dimethoxybenzene. The process involves two key stages: the initial reduction to form a dihydrodiene intermediate, followed by selective hydrolysis to unmask the ketone.

Caption: Synthetic workflow for this compound.

Causality and Experimental Rationale

The choice of the Birch reduction is strategic. This dissolving metal reduction is highly selective for electron-rich aromatic rings like dimethoxybenzene.[3] The mechanism proceeds via a solvated electron transfer, protonation, a second electron transfer, and a final protonation, yielding the non-conjugated 1,4-diene product to avoid unfavorable charge repulsion in the anionic intermediates.[4]

The subsequent hydrolysis step must be carefully controlled. Using a mild acid like oxalic acid is crucial. This selectively hydrolyzes the more labile enol ether at the C1 position while leaving the more stable, conjugated enol ether at C2 intact. Stronger acids could lead to complete hydrolysis or isomerization, reducing the yield of the desired product.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,3-Dimethoxybenzene

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) metal, cut into small pieces

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Oxalic acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet. Ensure the system is completely dry and flushed with an inert gas (e.g., argon or nitrogen).

-

Birch Reduction: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 250 mL of anhydrous liquid ammonia. To the stirred ammonia, add 10.0 g of 1,3-dimethoxybenzene, followed by 20 mL of anhydrous ethanol.

-

Sodium Addition: Carefully add small pieces of sodium metal (approx. 4.0 g total) portion-wise to the reaction mixture. The solution should develop and maintain a deep blue color, indicating the presence of solvated electrons. Continue stirring at -78 °C for 2-3 hours after the final addition of sodium.

-

Quenching: Cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears. Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Hydrolysis & Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of a 5% aqueous oxalic acid solution. Stir the mixture vigorously at room temperature for 1 hour to effect hydrolysis.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound stems from its dual reactivity. The α,β-unsaturated ketone system is an excellent electrophile, while the enol ether can participate in various cycloadditions.

Electrophilicity: The Michael Addition

The C4 carbon of the cyclohexenone ring is electron-deficient (electrophilic) due to the electron-withdrawing effect of the conjugated carbonyl group. This makes it susceptible to attack by a wide range of soft nucleophiles in a conjugate addition, or Michael addition, reaction.[5][6]

Causality: This 1,4-addition is often thermodynamically favored over direct 1,2-addition to the carbonyl carbon because it results in the formation of a stable enolate intermediate, which is subsequently protonated during workup.[6] This reaction is a cornerstone of C-C bond formation.

Cycloaddition Chemistry: The Diels-Alder Reaction

This compound is an effective dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[7][8] This reaction provides a powerful and stereospecific method for constructing six-membered rings, making it invaluable in the synthesis of complex polycyclic systems found in many natural products.

Expertise & Causality: The reactivity of the enone as a dienophile is significantly enhanced by the presence of a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, which further polarizes the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This LUMO-lowering effect accelerates the reaction by reducing the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO).

Caption: Lewis acid-catalyzed Diels-Alder reaction pathway.

A relevant example is the reaction of the similar 3-methylcyclohex-2-en-1-one with a substituted diene, which proceeds in high yield in the presence of a mixed AlBr₃/AlMe₃ Lewis acid system, demonstrating the efficacy of this approach even with sterically hindered substrates.[9]

Applications in Synthesis

The unique reactivity profile of this compound makes it a valuable precursor for a variety of complex molecular targets, particularly in the fields of natural product synthesis and drug development.

-

Annulation Strategies: It is a key component in Robinson annulation and related sequences, where a Michael addition is followed by an intramolecular aldol condensation to build a new six-membered ring, forming bicyclic and polycyclic systems.

-

Precursor to Complex Scaffolds: The cyclohexenone core is a common motif in numerous bioactive natural products, including terpenoids and steroids. Syntheses of these molecules often rely on the strategic functionalization of cyclohexenone derivatives.[10]

-

Pharmaceutical Intermediates: The ability to introduce substituents stereoselectively via conjugate addition and cycloaddition reactions makes this scaffold highly attractive for building the core structures of pharmaceutical candidates. The 2-acyl-cyclohexane-1,3-dione class of molecules, for instance, has been explored for herbicidal activity.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification: [1]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H227: Combustible liquid.

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H319: Causes serious eye irritation.

-

Precautionary Measures: [1]

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing vapors or mist.

-

P270: Do not eat, drink, or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Take measures to prevent the buildup of electrostatic charge.

-

-

Storage:

-

Store in a well-ventilated place. Keep cool.

-

Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

References

- 1. 2-Methoxycyclohex-2-en-1-one | C7H10O2 | CID 12496237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-METHYL-2-CYCLOHEXEN-1-ONE | CAS#:1121-18-2 | Chemsrc [chemsrc.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Stability and Handling of 2-Methoxycyclohex-2-enone

Introduction

2-Methoxycyclohex-2-enone (CAS No. 23740-37-6) is a valuable cyclic enone intermediate in organic synthesis.[1] Its bifunctional nature, incorporating both an α,β-unsaturated ketone and an enol ether moiety, makes it a versatile precursor for the synthesis of complex natural products, pharmaceuticals, and bioactive molecules.[2] However, these same functional groups impart specific reactivity profiles that dictate its stability and require carefully controlled storage and handling conditions.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical stability of this compound. It outlines its principal degradation pathways, provides evidence-based recommendations for optimal storage, and details experimental protocols for assessing its stability. The insights herein are grounded in the fundamental principles of physical organic chemistry and extrapolated from data on structurally related compounds to ensure a robust and reliable framework for maintaining the integrity of this important synthetic building block.

Core Chemical Structure and Inherent Reactivity

The stability of this compound is best understood by dissecting its two primary functional groups. The interplay between the enol ether and the enone system defines its susceptibility to degradation.

-

Enol Ether Moiety: The C=C double bond is electron-rich due to the electron-donating resonance effect of the adjacent methoxy group. This makes the molecule particularly susceptible to attack by electrophiles, with protonation by acids being a primary concern.[3]

-

α,β-Unsaturated Ketone (Enone) Moiety: This system is an electron-poor alkene, prone to nucleophilic attack (Michael addition) at the β-carbon. The carbonyl group also activates the allylic positions for oxidative degradation.

The combination of these features creates a molecule that requires protection from acidic environments, strong oxidizers, and potentially high thermal and photolytic stress.

Caption: Key functional moieties of this compound.

Principal Degradation Pathways

Understanding the likely routes of degradation is critical for developing effective stabilization strategies. Based on its structure, the following pathways are of primary concern.

Acid-Catalyzed Hydrolysis

This is the most significant and probable degradation pathway for this compound. The enol ether functionality is highly labile in the presence of even trace amounts of acid (including Lewis acids) and water. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent elimination of methanol to yield 1,3-cyclohexanedione. This process irreversibly destroys the starting material and introduces a polar impurity that can complicate subsequent reactions and purifications.

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Oxidation

Similar to other cyclic ketones and enones, this compound is susceptible to oxidation.[4][5] Atmospheric oxygen, peroxides, or other oxidizing agents can attack the electron-rich double bond or the allylic C-H bonds. This can lead to the formation of epoxides, hydroperoxides, or diketones, resulting in a complex mixture of impurities.

Photochemical and Thermal Decomposition

α,β-Unsaturated ketones are known to absorb UV radiation, which can lead to photochemical reactions such as dimerization or rearrangement. While specific data for this compound is not available, related compounds like 2-methylcyclohexanone can undergo Norrish Type I cleavage upon UV exposure.[4] Similarly, elevated temperatures can promote decomposition, highlighting the need for controlled, cool storage.[4]

Recommended Storage and Handling Protocols

To preserve the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on its chemical properties and safety data for analogous compounds.[6][7][8]

Optimal Storage Conditions

The primary objective is to mitigate the risks of hydrolysis and oxidation.

| Parameter | Recommendation | Rationale & Expert Insights |

| Temperature | 2–8°C | Refrigeration significantly slows the rate of potential degradation pathways. While the compound is a liquid at room temperature, cool conditions are paramount for long-term stability.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis. For long-term storage, this is the most critical factor. |

| Light | Amber Glass Vial / Protect from Light | Storing in an amber vial or otherwise protecting from light prevents potential photolytic decomposition.[2] |

| Container | Tightly Sealed Borosilicate Glass | Use a container with a tight-fitting, inert cap (e.g., PTFE-lined) to prevent moisture ingress. Borosilicate glass is non-reactive and suitable for chemical storage. |

Incompatible Materials

To prevent rapid degradation, this compound must be stored away from the following:

-

Strong Acids: Catalyze rapid hydrolysis.

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates) Will cause oxidative degradation.[7]

-

Strong Bases: Can catalyze rearrangement or condensation reactions.[7][9]

-

Strong Reducing Agents: May reduce the ketone or the double bond.[7]

Safe Handling Procedures

As a combustible liquid that is harmful if swallowed or inhaled, appropriate safety measures must be taken.[6]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[6][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][8]

-

Transfers: When transferring, do so under an inert atmosphere if possible to maintain purity.

Experimental Protocol for Stability Assessment

A forced degradation study is a self-validating system to confirm the stability profile of this compound and identify its primary degradation products.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and identify major degradants.

Materials:

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3% w/v)

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

Photostability chamber

-

Calibrated oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Stress: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control: Keep a vial of the stock solution at 2–8°C, protected from light.

-

-

Sample Analysis:

-

After the designated stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with a 50:50 acetonitrile:water mixture.

-

Analyze all samples by a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent peak from all degradation products.

-

-

Data Interpretation:

-

Quantify the percentage of remaining this compound in each stressed sample relative to the control.

-

Use the MS data to tentatively identify the molecular weights of the major degradation products. The expected primary degradant under acidic conditions is 1,3-cyclohexanedione (MW: 112.13 g/mol ).

-

Caption: Experimental workflow for a forced degradation study.

Summary and Conclusions

This compound is a chemically sensitive intermediate whose stability is governed by its enol ether and enone functionalities. The principal degradation pathway is acid-catalyzed hydrolysis, which underscores the critical need to protect the compound from acidic conditions and moisture. It is also susceptible to oxidative, thermal, and photolytic degradation.

For optimal long-term stability, this compound should be stored under an inert atmosphere, refrigerated at 2–8°C, and protected from light in a tightly sealed container. By understanding its inherent reactivity and adhering to the storage and handling protocols outlined in this guide, researchers can ensure the material's integrity, leading to more reliable and reproducible results in their synthetic endeavors.

References

- 1. 2-Methoxycyclohex-2-en-1-one | C7H10O2 | CID 12496237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Enol ether - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 330. The hydrolysis of 6-acylcyclohex-2-enones and the base-catalysed rearrangement of cyclohex-2-enones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2-Methoxycyclohex-2-enone

Introduction

2-Methoxycyclohex-2-enone is a versatile and highly valuable intermediate in organic synthesis. Its unique structure, featuring a nucleophilic β-carbon and an electrophilic carbonyl carbon, makes it a powerful building block for the construction of complex cyclic systems. It is particularly renowned as a key precursor in the Robinson annulation reaction, a fundamental tool for the formation of six-membered rings, which is a common motif in steroids, terpenoids, and other biologically active natural products.[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most viable routes for researchers in drug development and chemical synthesis.

Primary Synthetic Pathway: Birch Reduction of Anisole

The most established and widely utilized method for the synthesis of this compound begins with the partial reduction of anisole (methoxybenzene). This multi-step process leverages the Birch reduction to disrupt the aromaticity of the starting material, followed by isomerization and hydrolysis to yield the target α,β-unsaturated ketone.

Conceptual Overview

The overall strategy involves three key transformations:

-

Birch Reduction: The aromatic ring of anisole is reduced using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol co-solvent to produce 1-methoxycyclohexa-1,4-diene.[2]

-

Isomerization: The non-conjugated 1,4-diene is isomerized to the thermodynamically more stable, conjugated 1-methoxycyclohexa-1,3-diene. This step is critical as only the conjugated enol ether will hydrolyze correctly to the desired enone.

-

Hydrolysis: Mild acidic hydrolysis of the conjugated enol ether cleaves the methoxy group to reveal the ketone, yielding this compound.

Diagram of the Birch Reduction Pathway

Caption: Synthetic workflow from Anisole to this compound.

Mechanistic Deep Dive: The Birch Reduction

The Birch reduction is a dissolving metal reduction that proceeds via a single-electron transfer mechanism.[3]

-

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the anisole π-system, forming a radical anion.[4]

-

Protonation: The alcohol co-solvent protonates the radical anion. The electron-donating methoxy group directs this initial protonation to the ortho or para position.[2][5]

-

Second Electron Transfer: A second electron is transferred to the resulting cyclohexadienyl radical, forming a cyclohexadienyl anion.

-

Final Protonation: A second protonation step yields the final 1,4-diene product.[3][4]

The regioselectivity is governed by the electron-donating nature of the methoxy group, which directs the reduction to leave the double bonds connected to the methoxy-substituted carbon.[4]

Detailed Experimental Protocol: Birch Reduction and Workup

Warning: This procedure involves liquid ammonia, a corrosive and toxic gas at room temperature, and alkali metals, which react violently with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Anisole

-

Lithium metal or Sodium metal

-

Anhydrous liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. Ensure the system is completely dry and purged with an inert gas like argon or nitrogen.

-

Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia into the flask.

-

Metal Dissolution: Add lithium or sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue color indicates the presence of solvated electrons.[3]

-

Substrate Addition: Add a solution of anisole and anhydrous ethanol dropwise to the stirring blue solution over 30 minutes. The blue color will gradually fade.

-

Quenching: After the reaction is complete (indicated by the disappearance of the blue color), cautiously quench the reaction by the slow addition of saturated ammonium chloride solution until the ammonia has evaporated.

-

Extraction: Add water and diethyl ether to the residue. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-methoxycyclohexa-1,4-diene.

-

Isomerization & Hydrolysis: Dissolve the crude diene in a mixture of tetrahydrofuran and dilute hydrochloric acid. Stir the mixture at room temperature, monitoring the reaction by TLC or GC-MS until the starting material is consumed and the desired enone is formed.

-

Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Alternative Synthetic Pathway: From 1,2-Cyclohexanedione

An effective alternative route to this compound starts from 1,2-cyclohexanedione. This method relies on the inherent keto-enol tautomerism of the starting material, followed by a selective O-alkylation.

Conceptual Overview

-

Keto-Enol Tautomerism: 1,2-Cyclohexanedione exists in equilibrium with its enol tautomer, 2-hydroxy-2-cyclohexen-1-one. This enol form is significantly stabilized by intramolecular hydrogen bonding, making it the predominant species.[6][7]

-

O-Methylation: The hydroxyl group of the enol tautomer can be selectively methylated using a suitable methylating agent (e.g., diazomethane or dimethyl sulfate) under basic conditions to form the enol ether, which is the target molecule.

Diagram of the 1,2-Cyclohexanedione Pathway

Caption: Synthetic workflow from 1,2-Cyclohexanedione to the target enone.

Detailed Experimental Protocol: O-Methylation

Warning: Dimethyl sulfate is highly toxic and carcinogenic. Diazomethane is explosive and toxic. Both must be handled with extreme caution and appropriate safety measures in a fume hood.

Materials:

-

1,2-Cyclohexanedione[8]

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-cyclohexanedione in acetone.

-

Base Addition: Add anhydrous potassium carbonate to the solution. This acts as the base to deprotonate the enol.

-

Methylation: Add dimethyl sulfate dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the resulting this compound by vacuum distillation.

Other Conceptual Approaches

-

Nucleophilic Substitution: A conceptually straightforward but less common approach involves the synthesis of a 2-halocyclohex-2-enone (e.g., 2-chloro- or 2-bromocyclohex-2-enone). Subsequent nucleophilic aromatic substitution with sodium methoxide would yield the desired product.[9] This route can be effective but may require harsher conditions and the preparation of the halogenated precursor can be challenging.

-

Direct Oxidation: While allylic oxidation of cyclohexene derivatives is a known method for producing enones, achieving selective introduction of a methoxy group at the 2-position via this route is not direct and would likely involve multiple, less efficient steps.[10][11]

Comparative Analysis of Primary Synthetic Routes

| Feature | Birch Reduction of Anisole | O-Methylation of 1,2-Cyclohexanedione |

| Starting Material | Anisole (inexpensive, readily available) | 1,2-Cyclohexanedione (more expensive, prepared from cyclohexanone)[8] |

| Number of Steps | 2-3 (Reduction, Isomerization, Hydrolysis) | 1 (O-Methylation) from the dione |

| Scalability | Can be challenging due to the use of liquid ammonia and alkali metals. | More readily scalable using standard laboratory equipment. |

| Key Reagents | Li or Na, liquid NH₃, Ethanol | Dimethyl sulfate, K₂CO₃ |

| Safety/Handling | High: Requires handling of cryogenic liquids and highly reactive metals. | High: Requires handling of toxic and carcinogenic methylating agents. |

| Typical Yields | Moderate to good (50-70% overall) | Good to excellent (70-90%) |

| Key Advantage | Utilizes a very cheap and abundant starting material. | High-yielding, single-step transformation from the precursor dione. |

Conclusion

The synthesis of this compound is most reliably achieved through two primary pathways: the Birch reduction of anisole and the O-methylation of 1,2-cyclohexanedione. The choice between these routes depends on the specific needs of the laboratory. The Birch reduction is a classic and cost-effective method ideal for accessing the molecule from basic feedstocks, despite its operational complexities. The O-methylation route offers a more direct, high-yielding, and easily scalable alternative, provided the 1,2-cyclohexanedione precursor is readily available. A thorough understanding of the mechanisms and experimental demands of each route is essential for any researcher or drug development professional aiming to utilize this pivotal synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Selective photocatalytic oxidation of cyclohexene coupled with hydrogen evolution from water splitting over Ni/NiO/CdS and mechanism insight - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Unveiling the Conformational Landscape of 2-Methoxycyclohex-2-enone: A Theoretical and Computational Guide

This in-depth technical guide provides a comprehensive theoretical framework for investigating the structure and conformational preferences of 2-methoxycyclohex-2-enone. In the absence of extensive dedicated literature on this specific molecule, this document synthesizes established principles from computational chemistry and conformational analysis of analogous substituted cyclohexenones. It is designed to serve as a robust resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical computational protocols.

Introduction: The Significance of Substituted Cyclohexenones

The cyclohexenone moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. The introduction of substituents, such as a methoxy group at the C2 position, significantly influences the molecule's electronic properties, reactivity, and three-dimensional shape. Understanding the conformational landscape of these molecules is paramount, as it dictates their interaction with biological targets and their overall physicochemical properties. Theoretical calculations have emerged as a powerful tool to elucidate these subtle structural nuances, providing insights that are often challenging to obtain through experimental methods alone.

The Conformational Isomerism of this compound

The structure of this compound is characterized by a six-membered ring containing a carbonyl group and a carbon-carbon double bond. The presence of the sp2-hybridized carbon atoms of the enone system imparts a degree of planarity to that portion of the ring. However, the remaining sp3-hybridized carbons allow for conformational flexibility, primarily through a ring-inversion process. This leads to two principal chair-like conformations, which can be described by the orientation of the methoxy group relative to the plane of the ring.

Due to the double bond, the classic "chair" conformation of cyclohexane is distorted in cyclohexenone, leading to a "half-chair" or "sofa" conformation. The primary conformational question for this compound revolves around the orientation of the methoxy group, which can exist in pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Computational Methodology: A Step-by-Step Protocol

A reliable computational approach is essential for accurately predicting the structural and energetic properties of this compound. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for such investigations.[1][2]

Initial Structure Generation and Optimization

The first step involves generating the initial 3D coordinates for the plausible conformers of this compound. This can be achieved using standard molecular modeling software. Subsequent geometry optimization is crucial to locate the energy minima on the potential energy surface for each conformer. A widely used and effective method is the B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p).[3]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed. This serves two critical purposes:

-

Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Thermochemical Calculations

From the vibrational frequency calculations, important thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be extracted. These values are essential for determining the relative stabilities of the different conformers at a given temperature.

Analysis of Conformational Stability

The relative energies of the pseudo-axial and pseudo-equatorial conformers will determine the equilibrium population of each. The key interactions to consider include:

-

Steric Hindrance: In the pseudo-axial conformation, the methoxy group may experience steric repulsion with other atoms on the ring, particularly the axial hydrogen atoms. This is analogous to the 1,3-diaxial interactions observed in substituted cyclohexanes.[4][5]

-

Electronic Effects: The orientation of the methoxy group can influence the electronic distribution within the enone system through resonance and inductive effects. These electronic factors can impact the stability of the conformers.

-

Allylic Strain: The interaction between the methoxy group and the substituents on the adjacent sp2-hybridized carbon can also play a role in determining conformational preference.

The following table summarizes the expected key energetic parameters to be calculated.

| Parameter | Description | Significance |

| Relative Electronic Energy (ΔE) | The difference in the electronic energies of the conformers. | Indicates the intrinsic stability difference. |

| Relative Enthalpy (ΔH) | The difference in the enthalpies of the conformers. | Accounts for thermal energy contributions. |

| Relative Gibbs Free Energy (ΔG) | The difference in the Gibbs free energies of the conformers. | The most accurate predictor of conformational equilibrium. |

Validation through Spectroscopic Data Comparison

A crucial aspect of any theoretical study is the validation of the computational model against experimental data.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies, after appropriate scaling, can be directly compared to the experimental IR spectrum. A good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the calculated geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Comparing the calculated NMR parameters with experimental data for this compound would provide further validation of the predicted conformational equilibrium.

Visualizing the Computational Workflow and Conformational Equilibrium

Diagrams are invaluable for illustrating complex processes and relationships.

Caption: A typical computational workflow for the conformational analysis of this compound.

Caption: Conformational equilibrium of this compound.

Conclusion

The theoretical investigation of this compound provides a powerful avenue for understanding its structural and electronic properties. By employing robust computational methodologies such as Density Functional Theory, researchers can gain detailed insights into the conformational preferences of this important chemical scaffold. The protocols and principles outlined in this guide offer a comprehensive framework for conducting such studies, ultimately contributing to a deeper understanding of the structure-activity relationships of substituted cyclohexenones and aiding in the rational design of new molecules with desired properties.

References

The Genesis of a Synthon: Unearthing the Historical Context of 2-Methoxycyclohex-2-enone's Discovery

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to the Origins of a Versatile Chemical Intermediate